molecular formula C15H9FO6 B6410296 3-(3,5-Dicarboxyphenyl)-5-fluorobenzoic acid CAS No. 1261934-97-7

3-(3,5-Dicarboxyphenyl)-5-fluorobenzoic acid

Cat. No.: B6410296
CAS No.: 1261934-97-7
M. Wt: 304.23 g/mol
InChI Key: RJIFMXHEJLRRPK-UHFFFAOYSA-N
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Description

3-(3,5-Dicarboxyphenyl)-5-fluorobenzoic acid is an organic compound that features both carboxylic acid and fluorine functional groups

Properties

IUPAC Name

5-(3-carboxy-5-fluorophenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO6/c16-12-5-8(3-11(6-12)15(21)22)7-1-9(13(17)18)4-10(2-7)14(19)20/h1-6H,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIFMXHEJLRRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691885
Record name 5'-Fluoro[1,1'-biphenyl]-3,3',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-97-7
Record name 5'-Fluoro[1,1'-biphenyl]-3,3',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dicarboxyphenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dicarboxyphenylboronic acid with 5-fluorobenzoic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dicarboxyphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.

    Reduction: The compound can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of anhydrides or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(3,5-Dicarboxyphenyl)-5-fluorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dicarboxyphenyl)-5-fluorobenzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The carboxylic acid groups can form hydrogen bonds with target molecules, while the fluorine atom can participate in unique interactions due to its electronegativity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dicarboxyphenylboronic acid
  • 5-Fluorobenzoic acid
  • 3,5-Dicarboxyphenylterephthalamide

Uniqueness

3-(3,5-Dicarboxyphenyl)-5-fluorobenzoic acid is unique due to the combination of carboxylic acid and fluorine functional groups, which impart distinct chemical properties

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